molecular formula C16H14ClN3O3S2 B2760729 N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide CAS No. 313403-55-3

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2760729
CAS No.: 313403-55-3
M. Wt: 395.88
InChI Key: KYQKPVPMNWKAQT-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a synthetic organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring, a dimethylsulfamoyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with chloroacetyl chloride under acidic conditions.

    Introduction of the Chlorine Atom: Chlorination of the benzothiazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzamide Moiety: The benzamide moiety is introduced by reacting the chlorinated benzothiazole with 4-aminobenzamide in the presence of a suitable base like triethylamine.

    Introduction of the Dimethylsulfamoyl Group: The final step involves the sulfonylation of the benzamide derivative with dimethylsulfamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the benzothiazole ring.

    Oxidation and Reduction: The benzothiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution Products: Various substituted benzothiazole derivatives.

    Oxidation Products: Oxidized benzothiazole derivatives.

    Reduction Products: Reduced benzothiazole derivatives.

    Hydrolysis Products: Corresponding carboxylic acid and amine.

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique chemical structure.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
  • N-(6-chloro-1,3-benzothiazol-2-yl)pentanamide

Uniqueness

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S2/c1-20(2)25(22,23)12-6-3-10(4-7-12)15(21)19-16-18-13-8-5-11(17)9-14(13)24-16/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQKPVPMNWKAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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